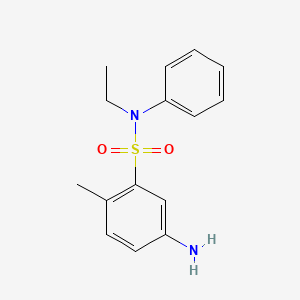

5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide

准备方法

合成路线及反应条件

M7583 的合成涉及多个步骤,首先制备核心结构,然后引入各种官能团。反应条件通常包括使用有机溶剂、催化剂和控制温度以确保所需的化学转化。

工业生产方法

M7583 的工业生产遵循类似的合成路线,但规模更大。这涉及使用工业级设备和试剂以批量生产该化合物。该工艺针对效率、产率和纯度进行了优化,确保最终产品符合研究和临床使用的要求。

化学反应分析

反应类型

M7583 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下氧化以形成各种氧化衍生物。

还原: 还原反应可用于修饰 M7583 中存在的官能团。

取代: 该化合物可以进行取代反应,其中一个官能团被另一个取代。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 在受控条件下,可以使用各种亲核试剂和亲电试剂来实现取代反应。

主要生成产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生羟基化或酮衍生物,而还原可能产生醇或胺。

科学研究应用

Pharmaceutical Applications

5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide has been investigated for its role as a small molecule drug with potential therapeutic effects, particularly in treating hematological malignancies. It functions as an inhibitor, which can be crucial in the development of targeted therapies for cancer treatment .

Case Studies

-

Antiparasitic Activity :

Recent studies have highlighted the compound's effectiveness against various parasites, including Trypanosoma brucei and Leishmania infantum. A high-throughput screening program identified several compounds with low toxicity and broad-spectrum activity against these pathogens. The compound's structure was pivotal in achieving low micromolar activity against the parasites . -

Antiviral Properties :

Research indicates that related compounds within the sulfonamide class exhibit antiviral activity against influenza viruses, including H1N1 and H5N1. These compounds have shown potential in inhibiting viral entry and replication in human bronchial epithelial cells, suggesting that derivatives of this compound could be explored for similar antiviral applications . -

Inhibition of Enzymatic Activity :

The compound has been noted for its ability to modulate the activity of specific enzymes, such as 11 β-hydroxysteroid dehydrogenase type 1. This modulation can have implications for conditions like metabolic syndrome and obesity, where glucocorticoid metabolism plays a critical role .

Summary of Applications

作用机制

M7583 通过不可逆地抑制 Bruton 酪氨酸激酶发挥作用。这种抑制破坏了参与 B 细胞增殖和存活的信号通路。该化合物与激酶的活性位点结合,阻止其磷酸化和随后的激活。 这导致下游信号事件的抑制,最终抑制了 B 细胞恶性肿瘤的生长和存活 .

相似化合物的比较

类似化合物

伊布替尼: 另一种用于治疗 B 细胞恶性肿瘤的 Bruton 酪氨酸激酶抑制剂。

阿卡替尼: 第二代 Bruton 酪氨酸激酶抑制剂,具有改进的选择性和减少的脱靶效应。

扎努替尼: 一种高度选择性的 Bruton 酪氨酸激酶抑制剂,具有增强的疗效和安全性。

M7583 的独特性

M7583 因其作为 Bruton 酪氨酸激酶抑制剂的高选择性和效力而脱颖而出。 与其他抑制剂相比,它在临床前模型中显示出优越的疗效,使其成为进一步开发和临床应用的有希望的候选者 .

生物活性

5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide (CAS No. 51123-09-2) is a sulfonamide derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This compound is characterized by its unique chemical structure, which contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of this compound is . It features an amino group, an ethyl substitution, and a phenyl group attached to a benzenesulfonamide backbone. This structural configuration is essential for its biological interactions.

Research indicates that this compound primarily functions as a kinase inhibitor, affecting various signal transduction pathways critical in cancer progression and viral replication. Specifically, it has been shown to inhibit enzymes involved in B-cell malignancies and other diseases by targeting specific kinases that regulate cell proliferation and survival.

Key Mechanisms:

- Kinase Inhibition : The compound interferes with kinase signaling pathways, which are crucial for tumor growth and survival.

- Antiviral Activity : Preliminary studies suggest it may inhibit the entry and replication of viruses such as influenza A by affecting viral mRNA processing .

Biological Activity Studies

Several studies have documented the biological activity of this compound:

- Anticancer Properties : The compound has been investigated for its effects on various cancer cell lines. It demonstrated significant inhibition of cell proliferation in B-cell lymphoma models, indicating potential as a therapeutic agent against hematological malignancies.

- Antiviral Efficacy : In vitro studies showed that the compound reduced viral mRNA levels in infected cells, suggesting its potential as an antiviral agent. For instance, it exhibited an IC50 of approximately 16.79 nM against influenza virus replication .

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to cancer progression, such as lipoxygenases involved in inflammatory pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds to highlight its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Amino-2-methyl-N-phenylbenzenesulfonamide | C13H14N2O2S | Lacks ethyl substitution; simpler structure |

| 2-Amino-N-ethyl-5-methyl-N-phenylbenzenesulfonamide | C15H18N2O2S | Different amino positioning; similar activity |

| N-Ethyl-o-toluenesulfonamide | C9H13N | Simpler structure; primarily industrial use |

The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds.

Case Studies

- Study on B-cell Malignancies : A study published in Cancer Research demonstrated that treatment with this compound resulted in reduced tumor growth and increased apoptosis in B-cell lymphoma models. The study highlighted the compound's potential as a targeted therapy for specific types of lymphoma.

- Influenza Virus Inhibition : Research conducted on A549 lung epithelial cells showed that the compound effectively decreased viral mRNA levels following influenza infection, supporting its role as a candidate for antiviral drug development .

属性

IUPAC Name |

5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-3-17(14-7-5-4-6-8-14)20(18,19)15-11-13(16)10-9-12(15)2/h4-11H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXMFSSGOARPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885942 | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51123-09-2 | |

| Record name | 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51123-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051123092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51123-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide in the synthesis of Acid Red P-L?

A1: this compound serves as a diazo component in the synthesis of Acid Red P-L []. It undergoes diazotization, a chemical reaction where its amine group (-NH2) is converted into a diazonium salt. This diazonium salt then reacts with another compound called γ-acid (7-hydroxynaphthalene-2-sulfonic acid) in an acidic environment through an azo coupling reaction. This coupling results in the formation of the azo dye, Acid Red P-L.

Q2: Can you elaborate on the structural characteristics of this compound?

A2: While the provided research abstract [] focuses on the synthesis process and doesn't delve into the detailed structural characterization of this compound, we can infer some information from its name and role in the reaction. It is an aromatic sulfonamide compound with an amine group at the 5th position of the benzene ring. Additionally, it has N-ethyl and 2-methyl substituents, as well as a phenyl group attached to the sulfonamide nitrogen. Further spectroscopic analyses like NMR and mass spectrometry would be needed for a complete characterization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。